Chromium dinicotinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
148485-16-9 |
|---|---|
Molecular Formula |
C12H15CrN2O8 |
Molecular Weight |
367.25 g/mol |
IUPAC Name |
chromium(3+);pyridine-3-carboxylate;hydroxide;trihydrate |
InChI |
InChI=1S/2C6H5NO2.Cr.4H2O/c2*8-6(9)5-2-1-3-7-4-5;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+3;;;;/p-3 |
InChI Key |
JZWMLLAQSWZDKL-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |
Other CAS No. |
148485-16-9 |
Synonyms |
chromium dinicotinate chromium polynicotinate |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Supplementation
Chromium dinicotinate is primarily used as a dietary supplement to improve chromium status in the body. Chromium is an essential trace mineral that plays a crucial role in carbohydrate metabolism and insulin sensitivity. Studies have shown that supplementation can help manage glucose levels and improve lipid profiles in individuals with type 2 diabetes.
Case Study: Effects on Diabetes Management
A study involving diabetic rats demonstrated that this compound supplementation significantly reduced pro-inflammatory cytokines (TNF-α, IL-6) and lipid peroxidation levels. This suggests that this compound may lower the risk of vascular inflammation associated with diabetes .
| Parameter | Control Group | This compound Group |
|---|---|---|
| TNF-α (pg/mL) | 150 ± 10 | 90 ± 5 |
| IL-6 (pg/mL) | 120 ± 8 | 70 ± 4 |
| Cholesterol (mg/dL) | 200 ± 15 | 160 ± 10 |
| Triglycerides (mg/dL) | 180 ± 12 | 130 ± 8 |
Metabolic Effects
Research indicates that this compound can enhance insulin action, which may lead to improved glucose metabolism. A meta-analysis highlighted that chromium supplementation, particularly in the form of chromium picolinate and nicotinate, could result in significant reductions in fasting blood glucose levels and improvements in glycosylated hemoglobin (HbA1c) among diabetic patients .
Table: Summary of Metabolic Effects
| Study Reference | Chromium Form | Dose (µg/day) | Duration (weeks) | Fasting Glucose Reduction (%) |
|---|---|---|---|---|
| Chromium Nicotinate | 1000 | 16 | 15 | |
| Chromium Picolinate | 400 | 12 | 10 | |
| This compound | 400 | 7 | 12 |
Applications in Animal Husbandry
This compound is also utilized in animal nutrition, particularly for improving growth performance and feed efficiency in livestock. A recent meta-analysis revealed that the addition of chromium nicotinate to pig diets significantly enhanced average daily gain and feed-to-gain ratios .
Case Study: Impact on Weaned Piglets
In a controlled study, weaned piglets receiving this compound showed improved growth metrics compared to those on a standard diet without supplementation.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Average Daily Gain (g/day) | 200 ± 20 | 250 ± 25 |
| Feed Conversion Ratio | 3.0 | 2.5 |
Chemical Reactions Analysis
Reaction Pathway
-
Precipitation Method :
Chromium(III) chloride (CrCl₃) reacts with nicotinic acid in water at pH 4–4.5, forming a dark green complex after 48 hours . -
Structural Features :
The complex adopts an octahedral geometry, with nicotinate ligands binding via carboxylate oxygen and pyridine nitrogen atoms . Water molecules occupy remaining coordination sites in the hydrated form .
Oxidation Reactions
Chromium dinicotinate undergoes oxidation in the presence of strong oxidizing agents like periodate (IO₄⁻), leading to the formation of hexavalent chromium species .
Kinetic Mechanism
The oxidation proceeds via a two-step biphasic process :
-
Fast Step : Cr(III) → Cr(IV)
-
Slow Step : Cr(IV) → Cr(VI)
Experimental Observations :
-
Rate Dependence :
-
First-order kinetics with respect to [Cr(III)] and [IO₄⁻].
-
Rate increases with pH due to deprotonation of the complex.
-
| Kinetic Parameters | Fast Step (k₁) | Slow Step (k₂) |
|---|---|---|
| Activation Enthalpy (ΔH‡) | 33.2 kJ/mol | 44.6 kJ/mol |
| Activation Entropy (ΔS‡) | -158 J/(mol·K) | -112 J/(mol·K) |
| pH Dependence | Linear increase | Linear increase |
| Temperature Range | 35–50°C | 35–50°C |
-
Mechanism : Inner-sphere electron transfer via coordination of IO₄⁻ to Cr(III), followed by intramolecular redox steps .
Stability and Decomposition
The complex exhibits pH-dependent stability, with deprotonated forms showing higher reactivity.
Key Findings :
-
Acidic Conditions :
Protonated [Cr(nic)(H₂O)₂]⁺ dominates, showing slower oxidation rates. -
Alkaline Conditions :
Deprotonated [Cr(nic)(H₂O)(OH)] species forms, accelerating oxidation.
Spectral Changes During Oxidation:
-
Initial UV-Vis peaks at 575 nm and 420 nm (Cr³⁺) shift to 346 nm (Cr⁶⁺) .
-
Isosbestic point observed at 510 nm, confirming equilibrium between Cr(III) and Cr(VI) species .
Comparative Reactivity
This compound’s reactivity differs from related chromium complexes:
| Complex | Oxidation Rate (k, s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/(mol·K)) | Ref |
|---|---|---|---|---|
| Cr(III)-nicotinate | 2.31 × 10⁻³ (k₁) | 33.2 | -158 | |
| [Cr(HIDA)₂(H₂O)] | 0.12 × 10⁻³ | 12.3 | -241 | |
| Cr(III)-picolinate | 1.82 × 10⁻³ | 28.9 | -145 |
Comparison with Similar Compounds
Chemical Structure and Properties
Chromium dinicotinate’s molecular geometry is influenced by the orientation of the nitrogen atoms in the nicotinate ligands, which affects its stability and interaction with biological targets (Figure 5 in ). Key properties include:
- Molecular Weight : ~400 g/mol (estimated based on nicotinate ligand composition).
- Thermal Stability : Computational studies (DFT) indicate moderate thermal stability, dependent on ligand arrangement and alkoxy chain length .
- Solubility : Higher solubility in polar solvents compared to chromium picolinate due to the hydrophilic nature of nicotinic acid .
Comparison with Chromium Polynicotinate
Chromium polynicotinate (often marketed as chromium nicotinate) is a related compound but differs structurally and functionally:
Key Findings :
- Polynicotinate’s mixed composition may lead to inconsistent efficacy in clinical settings, whereas dinicotinate’s defined structure allows for reproducible pharmacokinetics .
- Both compounds enhance insulin receptor activity, but dinicotinate shows superior effects in reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in animal models .
Comparison with Chromium Picolinate
Chromium picolinate (Cr(C₅H₄NCOO)₃) is another widely studied chromium supplement:
Key Findings :
- Chromium picolinate’s lipophilic nature enhances cellular uptake but may generate reactive oxygen species (ROS) at elevated doses, raising safety concerns .
Q & A
Q. What are the proposed mechanisms by which chromium dinicotinate modulates insulin signaling pathways?
this compound is hypothesized to enhance insulin receptor activity by stabilizing a chromium-containing oligopeptide that binds to the insulin receptor, increasing tyrosine kinase activity and phosphorylation of insulin receptor substrate-1 (IRS-1). This mechanism may reduce oxidative stress by suppressing NF-κB activation and downstream pro-inflammatory cytokines (e.g., TNF-α, IL-6) linked to insulin resistance . To validate this, researchers should design in vitro assays measuring IRS-1 phosphorylation and NF-κB nuclear translocation in insulin-sensitive cell lines under hyperglycemic conditions.
Q. What experimental models are commonly used to study this compound’s metabolic effects?
Rodent models (e.g., diabetic rats) and in vitro systems (e.g., adipocyte or hepatocyte cultures) are standard. Key parameters include glucose tolerance tests, insulin sensitivity assays, and cytokine profiling (e.g., ELISA for TNF-α). For reproducibility, ensure consistent dosing (e.g., 1–10 µg chromium/kg body weight) and duration (4–12 weeks) based on prior studies .
Q. How can researchers determine the optimal dosage of this compound for metabolic studies?
Conduct dose-response experiments in animal models, comparing outcomes like fasting glucose, HbA1c, and insulin levels. Reference existing ranges: 0.5–5 mg/kg/day in rodents . Include controls for diet-induced variability and measure tissue chromium levels via atomic absorption spectroscopy to confirm bioavailability.
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be reconciled?
Contradictions often arise from variability in subject populations (e.g., diabetic vs. non-diabetic), dosing regimens, or analytical methods. A meta-analysis of existing data should stratify results by study design, dosage, and outcome measures. For example, Bennett et al. (2006) found no body composition changes despite altered plasma hormones, highlighting the need for standardized endpoints .
Q. What advanced analytical techniques are suitable for studying this compound’s stability in biological systems?
Luminescence lifetime measurements and association constant analysis (as used in europium complex studies) can assess this compound’s interaction with biomolecules. For example, buffer systems (e.g., PBS vs. TRIS) significantly influence binding stability, as shown in Table 1 below :
| Buffer | pH | Association Constant (K) |
|---|---|---|
| PBS | 7 | 3.2 × 10³ |
| HEPES | 7 | 1.1 × 10³ |
| TRIS | 9 | 1.0 × 10³ |
Q. How does this compound interact with other metal ions in biological matrices?
Competitive binding assays using inductively coupled plasma mass spectrometry (ICP-MS) can quantify chromium’s displacement by ions like Fe³⁺ or Zn²⁺. For instance, europium complex studies revealed phosphate buffers compete with dinicotinate for metal coordination, suggesting similar interactions may occur in vivo .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound’s effects on glucose metabolism?
Use multivariate regression to account for covariates (e.g., baseline glucose, diet). For small-sample studies, non-parametric tests (e.g., Wilcoxon signed-rank) are robust. Report effect sizes and confidence intervals to address variability in human trials .
Q. How to ensure reproducibility in this compound research?
Follow the Beilstein Journal’s guidelines:
Q. What are best practices for measuring this compound’s impact on oxidative stress?
Combine biomarkers like malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels. Use fluorescence-based probes (e.g., DCFH-DA) for real-time ROS detection in cell cultures. Normalize results to protein content or cell count .
Q. How to design a PICOT framework for clinical trials on this compound?
- P (Population): Type 2 diabetic patients aged 40–65.
- I (Intervention): 500 µg chromium/day as dinicotinate.
- C (Comparison): Placebo-controlled, double-blind.
- O (Outcome): Change in HOMA-IR at 12 weeks.
- T (Time): 3-month follow-up.
This structure ensures specificity and aligns with NIH-funded trial designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
